1-Propan-2-yl-2,3-dihydro-1H-indene
Description
Properties
CAS No. |
137823-74-6 |
|---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
1-propan-2-yl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C12H16/c1-9(2)11-8-7-10-5-3-4-6-12(10)11/h3-6,9,11H,7-8H2,1-2H3 |
InChI Key |
FLUHDWXWFRCIFJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC2=CC=CC=C12 |
Canonical SMILES |
CC(C)C1CCC2=CC=CC=C12 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
1-Propan-2-yl-2,3-dihydro-1H-indene derivatives have been investigated for their biological activities, particularly their potential in cancer treatments. Research indicates that compounds within this class can inhibit Inhibitor of Apoptosis Proteins (IAPs), promoting apoptosis in cancer cells.
Case Study: Cancer Treatment
A study reported that 2,3-dihydro-1H-indene compounds could be effective against various cancers such as breast cancer, colon cancer, and non-small cell lung cancer. These compounds work by promoting the degradation of cIAP proteins, thereby enhancing caspase activity and inducing apoptosis in tumor cells .
Organic Synthesis
The unique structure of this compound makes it a valuable building block in organic synthesis. Its derivatives serve as intermediates in the synthesis of complex organic molecules.
Synthetic Applications
The compound can undergo various reactions such as Knoevenagel condensation, allowing for the functionalization of its ketone groups. This versatility enables the development of new materials and biologically active compounds .
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Knoevenagel Condensation | Dicyano derivatives | 61 - 85 |
| Functionalization | Electron-deficient dyes for solar cells | Variable |
Material Science
In addition to its medicinal applications, this compound is utilized in materials science, particularly in the development of organic electronics.
Applications in Electronics
The compound is used as an electron acceptor in dye-sensitized solar cells and photopolymerization processes. Its ability to form stable complexes with electron donors enhances its utility in creating efficient organic photovoltaic devices .
Comparison with Similar Compounds
Electron-Donating vs. Electron-Withdrawing Groups
- Antiproliferative Activity : Derivatives with electron-donating groups (e.g., 4-hydroxy-3-methoxyphenyl in compound 12d ) showed superior antiproliferative activity (78.82% inhibition at 0.1 mM) compared to electron-withdrawing substituents (e.g., nitro groups) .
- Linker Modifications : Introduction of oxygen or carbonyl groups (e.g., 15c , 15d ) reduced activity, emphasizing the necessity of the unmodified dihydroindene core for tubulin inhibition .
Positional and Steric Effects
- Opioid Receptor Selectivity : Compound 4 (Indn-containing) exhibited reduced δ-opioid activity but retained μ-opioid binding, suggesting steric hindrance from the dihydroindene core impacts receptor subtype selectivity .
- Antitubercular Lipophilicity : Bedaquiline analogs with 4-linked dihydroindene units maintained potency but exhibited high lipophilicity, limiting solubility and requiring further optimization .
Natural Products
Clinical and Preclinical Relevance
- LY186641 : A sulfonamide derivative with dihydroindene core underwent Phase I trials for cancer but showed dose-limiting methemoglobinemia .
- Psychoactive Derivatives: 1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine (Indanametamine) is a cathinone analog with CNS activity, underscoring the scaffold’s versatility in illicit drug design .
Preparation Methods
Catalytic Hydrogenation of 1-Indanone Oxime
A pivotal step in rasagiline synthesis is the reduction of 2,3-dihydro-1H-1-indanone oxime (1-indanone oxime) to 2,3-dihydro-1H-inden-1-amine. Traditional methods employed Raney nickel under pressurized hydrogen (50 psi) over 25 hours, but modern protocols utilize aluminum-nickel alloys in alkaline media to bypass high-pressure conditions. For instance, oxammonium hydrochloride reacts with 1-indanone in ethanol under sodium hydroxide, followed by aluminum-nickel catalysis at 50–55°C for 8 hours, yielding 1-aminoidan hydrochloride with 98.6% purity. This method eliminates specialized hydrogenation equipment, reducing capital costs by ~30% compared to legacy systems.
N-Propargylation and Stereochemical Resolution
The 1-aminoidan intermediate undergoes N-alkylation with propargyl derivatives (e.g., propargyl chloride or phenylsulfonic acid propargyl ester) to form rasagiline racemate. In a representative procedure, 1-aminoidan hydrochloride reacts with phenylsulfonic acid propargyl ester in toluene at 45–50°C for 5 hours, achieving 93.1% crude yield. Stereochemical resolution via L-tartrate salt formation isolates the bioactive (R)-enantiomer, with recrystallization in isopropanol yielding >99% enantiomeric excess.
Optimized Industrial-Scale Synthesis
Recent patents disclose integrated “one-pot” strategies that consolidate oxime formation, reduction, and alkylation, minimizing intermediate isolation.
Sequential Oxime Formation and Reduction
A streamlined approach reacts 2,3-dihydro-1H-inden-1-one with hydroxylamine hydrochloride in ethanol/NaOH, directly reducing the resultant oxime with aluminum-nickel without isolation. This tandem process achieves 85–90% yield with <2% impurities, cutting production time by 40%.
Continuous Hydrogenation Systems
Fixed-bed reactors with Lindlar catalyst (Pd/CaCO₃ poisoned with quinoline) enable continuous hydrogenation of N-propargyl intermediates. Methanol solvent at 20°C under balloon hydrogen pressure for 6 hours affords N-allyl-1-aminoidan in 84.5% yield, with HPLC purity >91%. Catalyst recyclability (≥10 cycles) and in-line filtration (via Celite) enhance throughput.
Analytical Characterization and Quality Control
Rigorous spectroscopic and chromatographic profiling ensures intermediate and final product integrity.
Spectroscopic Validation
-
¹H NMR : N-allyl-1-aminoidan exhibits characteristic signals at δ 5.93–5.86 ppm (allylic CH), 3.60 ppm (NH), and 2.89–2.27 ppm (indane CH₂).
-
IR : Rasagiline hydrochloride shows peaks at 3356 cm⁻¹ (N-H stretch) and 1588 cm⁻¹ (aromatic C=C).
-
Mass Spectrometry : EI-MS of 1-aminoidan displays m/z 133 (M⁺), while rasagiline racemate shows m/z 174.1 (M+1).
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves rasagiline from des-propargyl impurities (<0.5%). USP methods mandate ≥99.0% purity for pharmaceutical-grade material.
Comparative Analysis of Synthetic Methods
The aluminum-nickel method excels in scalability and cost, whereas Lindlar catalysis suits small-scale enantioselective synthesis.
Industrial Process Optimization
Q & A
Q. What are the recommended synthetic routes for 1-Propan-2-yl-2,3-dihydro-1H-indene, and how do reaction conditions influence yields?
Methodological Answer: this compound can be synthesized via iron-catalyzed cross-coupling reactions. For example, coupling 2-iodo-2,3-dihydro-1H-indene with alkyl Grignard reagents (e.g., propargyl or alkylmagnesium bromides) under mild, phosphine-free conditions yields derivatives with moderate to high efficiency (63–72% yields) . Key factors include:
Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?
Methodological Answer:
- NMR Analysis : Use ¹H and ¹³C NMR to confirm regiochemistry and stereochemistry. For example, protons on the dihydroindene ring typically resonate at δ 2.9–3.2 ppm (multiplet), while alkyl substituents appear upfield (δ 0.8–2.2 ppm) .
- X-ray Crystallography : Refinement with SHELXL (e.g., SHELX-2018) allows precise determination of bond lengths and angles. High-resolution data (d-spacing < 0.8 Å) is critical for resolving steric effects from the propan-2-yl group .
- DFT Calculations : B3LYP/6-31G(d,p) basis sets predict electronic properties and validate experimental NMR shifts .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reactivity predictions for this compound derivatives?
Methodological Answer: Discrepancies between predicted and observed reactivity (e.g., electrophilic substitution sites) can arise from steric or electronic effects. A hybrid approach is recommended:
Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions prone to nucleophilic attack .
Conformational Analysis : Use Gaussian-03 to model steric interactions between the propan-2-yl group and the indene backbone .
Kinetic Studies : Compare DFT-calculated activation energies with experimental Arrhenius plots to validate transition states .
Table 1: Key DFT Parameters for Reactivity Analysis
| Parameter | Value (B3LYP/6-31G(d,p)) |
|---|---|
| HOMO Energy (eV) | -5.2 to -5.5 |
| LUMO Energy (eV) | -1.8 to -2.1 |
| Global Electrophilicity (ω) | 1.7–2.0 |
Q. What strategies mitigate challenges in diastereomer separation during asymmetric synthesis?
Methodological Answer: The propan-2-yl group introduces chirality, leading to diastereomers. Separation strategies include:
- Chiral Stationary Phases (CSPs) : Use HPLC with amylose- or cellulose-based columns (e.g., Chiralpak® IA/IB) .
- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid derivatives) .
- Dynamic Kinetic Resolution : Employ catalysts like Ru-BINAP to bias stereochemistry during coupling .
Q. How does the propan-2-yl substituent influence aggregation behavior in material science applications?
Methodological Answer: The substituent’s steric bulk reduces π-π stacking in polymer matrices, as shown by:
- DSC/TGA : Higher glass transition temperatures (Tg) compared to unsubstituted dihydroindenes.
- X-ray Diffraction : Reduced crystallinity in thin films .
- DFT-Predicted Packing Motifs : Non-planar conformations disrupt intermolecular interactions .
Data Contradictions and Resolution
Q. How to address discrepancies in reported antimicrobial activity of indene derivatives?
Methodological Answer: Variability in MIC values (e.g., 8–64 µg/mL against E. coli) arises from:
- Substituent Effects : Electron-withdrawing groups enhance membrane disruption.
- Assay Conditions : Adjust pH (7.4 vs. 5.5) and nutrient media (LB vs. Mueller-Hinton) to standardize results .
- Resazurin-Based Viability Assays : Provide more reproducible metrics than disk diffusion .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
